2-[(2-Chlorobenzyl)oxy]benzamide
Description
2-[(2-Chlorobenzyl)oxy]benzamide is a benzamide derivative characterized by a 2-chlorobenzyl ether group attached to the benzamide scaffold. Benzamides are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties due to their structural versatility, which allows for modifications that enhance target specificity and bioavailability . The 2-chlorobenzyl substituent in this compound likely contributes to increased lipophilicity and membrane permeability, factors critical for biological activity .
Properties
Molecular Formula |
C14H12ClNO2 |
|---|---|
Molecular Weight |
261.7 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12ClNO2/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI Key |
IOAIACFHMNSPRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of 2-[(2-Chlorobenzyl)oxy]benzamide Analogs
Structural Insights :
- Chlorine Substitution: The 2-chlorobenzyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to non-halogenated analogs (e.g., methoxy or methyl derivatives) .
- Heterocyclic Hybrids: Fusion with azetidinone (e.g., compound 4) or thiazole rings (e.g., ) enhances antimicrobial potency by introducing additional hydrogen-bonding or π-π stacking interactions .
Physicochemical Properties
Lipophilicity (log k) and solubility are critical determinants of bioavailability:
Table 2: Physicochemical Comparison
Key Observations :
- The 2-chlorobenzyl group increases log k by ~1.7 units compared to non-chlorinated analogs (e.g., 4-methoxybenzamide), aligning with its enhanced membrane permeability .
- Thiazole-containing derivatives (e.g., ) exhibit lower aqueous solubility due to aromatic stacking but higher metabolic stability .
Pharmacological Efficacy
Antimicrobial Activity
- 2-Chlorobenzamides : Exhibit broad-spectrum activity with MIC values ranging from 12.5–50 µg/mL against Gram-positive bacteria (S. aureus) and fungi (C. albicans). Chlorine atoms disrupt microbial membrane integrity via hydrophobic interactions .
- Azetidinone-Benzamide Hybrids: Compound 4 (Table 1) shows superior activity (MIC = 12.5 µg/mL) compared to non-hybridized benzamides, attributed to the azetidinone ring’s ability to inhibit cell wall synthesis .
Anti-Inflammatory and Analgesic Activity
Anticancer Potential
- While this compound itself lacks reported data, analog 17 from (N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide) inhibits MCF7 breast cancer cells (IC₅₀ = 28 µM) through tubulin polymerization disruption .
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